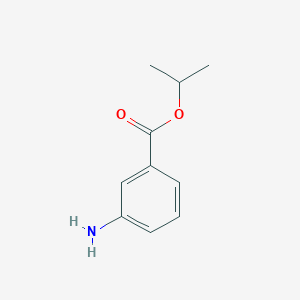

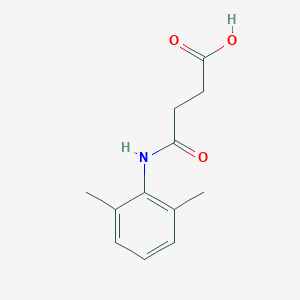

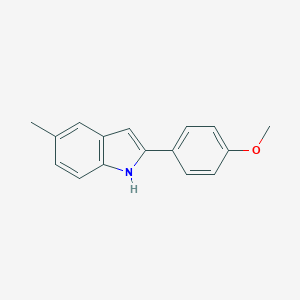

N-(2,6-Dimethyl-phenyl)-succinamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

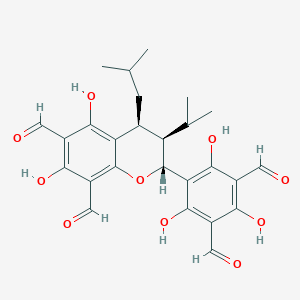

N-(2,6-Dimethyl-phenyl)-succinamic acid is a chemical compound that belongs to the class of succinamic acids, which are derivatives of succinic acid where an amine group is introduced to the succinic acid backbone. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The synthesis and characterization of N-substituted succinamic acid compounds have been explored, with various substituents providing a range of physical and chemical properties .

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds typically involves the acylation reaction of succinic anhydride with different amines. For instance, the reaction with 2-amino pyridine, N-methyl piperazine, p-chloroaniline, aniline, and tertiary butyl amine has been reported, with the optimal conditions being a 1:1 ratio of succinic anhydride to amine, a reaction temperature of 15 °C, and a reaction time of 5 hours. The yields of these reactions can be quite high, with the highest reported yield being 85.6% .

Molecular Structure Analysis

The molecular structure of N-substituted succinamic acids can be complex, with multiple planar fragments comprising the molecule. For example, in the related compound N-[2-(trifluoromethyl)phenyl]succinamic acid, the molecule consists of three planar fragments: the aromatic ring, the core portion, and the acid functionality. The dihedral angles between these fragments can vary, indicating different spatial arrangements and potential for intermolecular interactions .

Chemical Reactions Analysis

N-substituted succinamic acids can participate in various chemical reactions due to their functional groups. For example, the presence of the amide and acid functionalities allows for the formation of hydrogen bonds, as observed in the crystal structure of N-[2-(trifluoromethyl)phenyl]succinamic acid, where N-H...O and O-H...O hydrogen bonds result in a one-dimensional chair-shaped ribbon structure . Additionally, these compounds can act as catalysts, as seen with Succinimide-N-sulfonic acid, which catalyzes the synthesis of tetrahydrobenzo[c]acridine-8(7H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted succinamic acids are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the characterisation of 2-benzyl-3-phenylsuccinic acids revealed that the erythro and threo diastereoisomers have different melting points, which is indicative of their distinct physical properties . The Hirshfeld surface study and frontier molecular orbital analyses, such as those performed on N-[2-(trifluoromethyl)phenyl]succinamic acid, provide insights into the intermolecular interactions and electronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Acetamide, N-(2,6-dimethylphenyl)-

- Application Summary: This compound is used in chemical research, particularly in the study of molecular structures and properties. Its molecular weight is 163.2163 .

- Application Method: The compound’s structure and properties are studied using various analytical techniques, such as infrared spectroscopy .

- Results: The data obtained from these studies contribute to the understanding of the compound’s chemical behavior .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORGLROOXVGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320459 |

Source

|

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethyl-phenyl)-succinamic acid | |

CAS RN |

24245-01-0 |

Source

|

| Record name | 24245-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)